

The Discovery and Development of SPM-962 (Rotigotine): A Technical Guide

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Compound of Interest

Compound Name: BM-962

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Abstract

SPM-962, now known as Rotigotine, is a non-ergoline dopamine agonist approved for the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS). Its development marked a significant advancement in dopaminergic therapy, primarily due to its unique transdermal delivery system, which ensures continuous drug delivery over a 24-hour period. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of Rotigotine. It includes a compilation of key quantitative data, detailed experimental methodologies, and visualizations of critical pathways and processes to serve as a comprehensive resource for the scientific community.

Discovery and Rationale

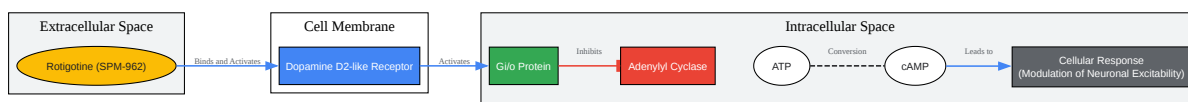
Rotigotine was discovered by Discovery Therapeutics, which later became Aderis Pharmaceuticals. The core rationale behind its development was to create a dopamine agonist with a continuous delivery profile to mimic the natural, tonic stimulation of dopamine receptors in the brain. This approach was hypothesized to reduce the motor complications associated with the pulsatile stimulation of oral dopamine agonists. Rotigotine's physicochemical properties, particularly its high lipophilicity, made it an ideal candidate for a transdermal delivery system. In 1998, Schwarz Pharma AG acquired the worldwide development and commercialization rights to Rotigotine.

Mechanism of Action

Rotigotine is a potent agonist at multiple dopamine receptor subtypes. Its therapeutic effects in Parkinson's disease are thought to be primarily mediated through its activity at D2-like receptors (D2, D3, and D4) in the caudate-putamen. Agonist binding to these G protein-coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability in the basal ganglia motor loop, compensating for the depleted dopamine levels in Parkinson's disease. While its highest affinity is for the D3 receptor, it also demonstrates significant activity at D1 and D5 receptors, as well as at α 2B-adrenergic and 5-HT1A receptors, which may contribute to its overall clinical profile.^{[1][2]}

Signaling Pathway

The following diagram illustrates the primary signaling pathway of Rotigotine at D2-like dopamine receptors.



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Rotigotine's primary signaling mechanism.

Preclinical Pharmacology

Receptor Binding Affinity

The binding affinity of Rotigotine for various neurotransmitter receptors was determined using radioligand binding assays. The inhibition constant (K_i) values demonstrate its high affinity for dopamine receptors, particularly the D3 subtype.

Receptor Subtype	Ki (nM)
Dopamine D3	0.71
Dopamine D2	13.5
Dopamine D1	83
Dopamine D4.2	3.9
Dopamine D4.4	15
Dopamine D4.7	5.9
Dopamine D5	5.4
α 2B-Adrenergic	27
5-HT1A	30

Data sourced from PubChem CID 59227.[1]

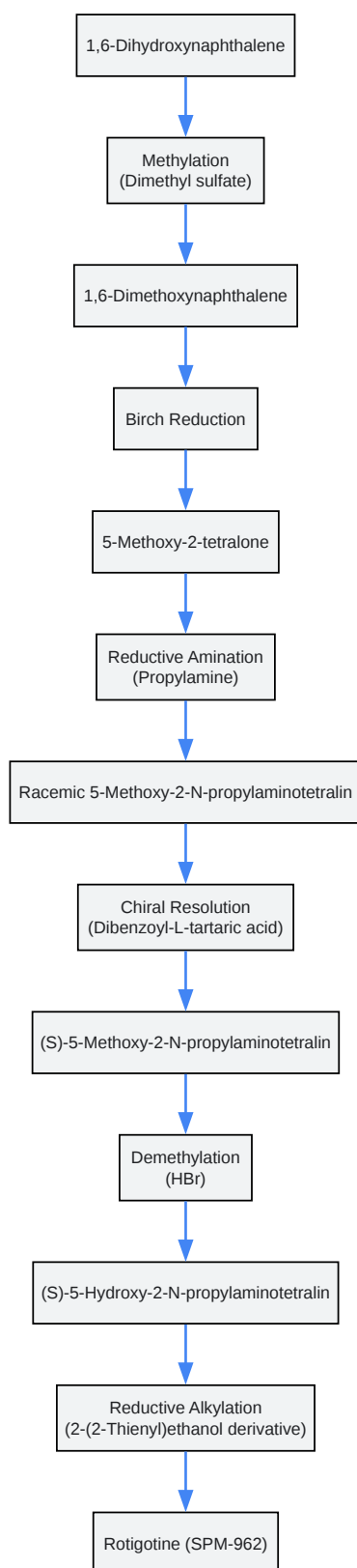
Pharmacokinetics

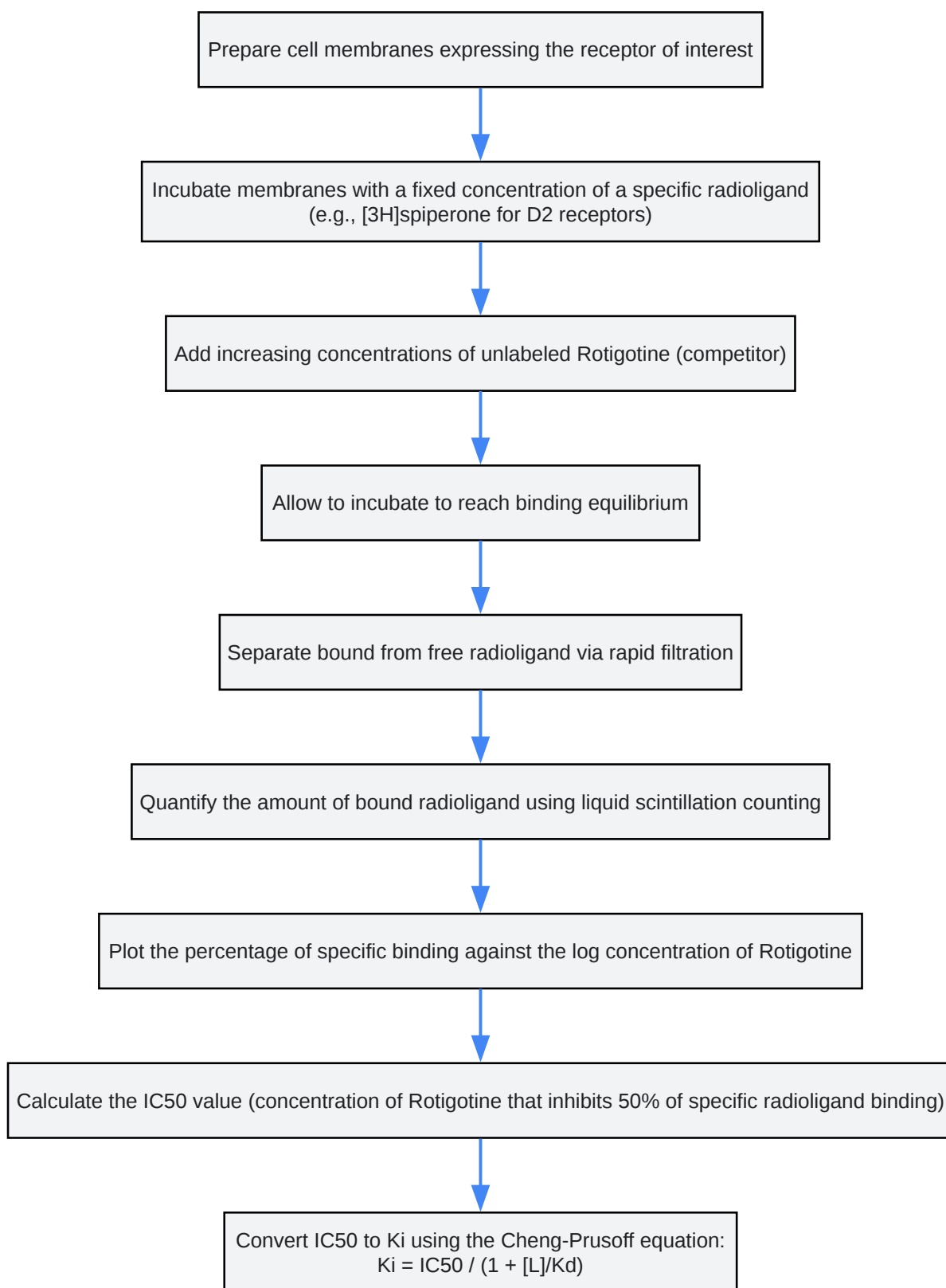
Parameter	Value
Volume of Distribution	~84 L/kg
Plasma Protein Binding	~92%
Metabolism	Extensive, primarily via N-dealkylation and direct and indirect conjugation.
Excretion	~71% in urine, ~23% in feces.

Data sourced from various pharmacokinetic studies.

Chemical Synthesis

The synthesis of Rotigotine (the (S)-enantiomer) is a multi-step process. A general workflow is outlined below.





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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
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